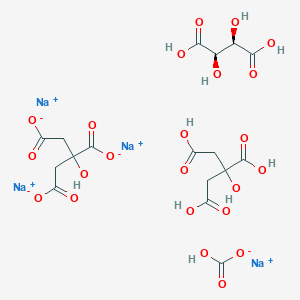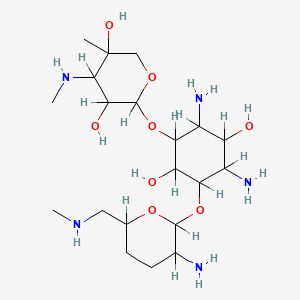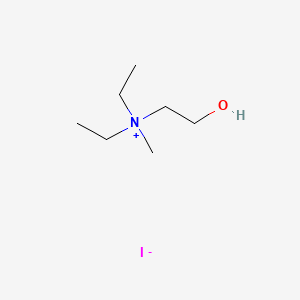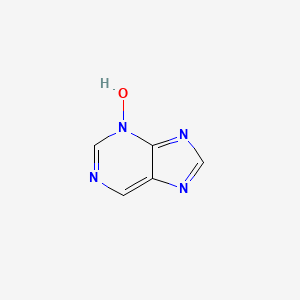
5-Cyano-dUrd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 5-cyano-2’-deoxy- is a modified nucleoside with the chemical formula C10H11N3O5 It is a derivative of uridine, where the hydrogen atom at the 5-position of the uracil ring is replaced by a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 5-cyano-2’-deoxy- typically involves the reaction of 5-iodo-2’-deoxyuridine with cuprous cyanideThe reaction is usually carried out in a suitable solvent, such as dimethylformamide, under controlled temperature and pressure conditions .
Industrial Production Methods
While specific industrial production methods for Uridine, 5-cyano-2’-deoxy- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Uridine, 5-cyano-2’-deoxy- can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids under acidic or basic conditions
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or amines can be used to replace the cyano group.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic solutions facilitate the hydrolysis of the cyano group
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the cyano group yields carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Uridine, 5-cyano-2’-deoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in nucleic acid metabolism and its incorporation into DNA and RNA.
Medicine: Research is ongoing to explore its antiviral and anticancer properties. .
Industry: The compound is used in the development of pharmaceuticals and as a precursor for other bioactive molecules
Mechanism of Action
The mechanism of action of Uridine, 5-cyano-2’-deoxy- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets enzymes involved in nucleic acid synthesis and metabolism, leading to the inhibition of viral replication and cancer cell growth. The compound can also affect cellular signaling pathways by modulating the levels of pyrimidine ribonucleotides .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2’-deoxyuridine: Another modified nucleoside with antiviral properties.
5-Fluoro-2’-deoxyuridine: Known for its anticancer activity.
5-Iodo-2’-deoxyuridine: Used in the synthesis of other nucleoside analogs
Uniqueness
Uridine, 5-cyano-2’-deoxy- is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This modification enhances its stability and allows for specific interactions with biological targets, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
26639-00-9 |
|---|---|
Molecular Formula |
C10H11N3O5 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H11N3O5/c11-2-5-3-13(10(17)12-9(5)16)8-1-6(15)7(4-14)18-8/h3,6-8,14-15H,1,4H2,(H,12,16,17)/t6-,7+,8+/m0/s1 |
InChI Key |
FJZRCDHFLPXKEK-XLPZGREQSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#N)CO)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#N)CO)O |
Synonyms |
5-cyano-2'-deoxyuridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S,4S,5R,6S)-4-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-3,5,6-trihydroxyoxane-2-carboxylic acid](/img/new.no-structure.jpg)


![2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-48-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37-pentadecaene-40-carboxylic acid](/img/structure/B1218607.png)









